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Abstract
Recent health concerns have brought the toxicological profile of puberulic acid (PA) into sharp

focus. This technical guide provides a comprehensive overview of the current in vivo

toxicological data on puberulic acid, a troponoid compound identified as a contaminant in

certain food supplements. The primary focus of this document is a detailed analysis of a 28-day

subacute oral toxicity study in rats, which has identified the kidneys and glandular stomach as

the principal target organs. This guide consolidates quantitative data, presents detailed

experimental methodologies, and visualizes the toxicological workflow to support ongoing

research and safety assessment efforts.

Introduction
Puberulic acid (PA) is a natural compound produced by certain species of Penicillium fungi.

While it has been investigated for potential antimalarial properties, its toxicological profile has

remained largely uncharacterized until recently. In March 2024, a significant health issue

involving renal dysfunction was reported in Japan, linked to the consumption of food

supplements containing red yeast rice (beni-koji).[1][2] Subsequent investigations identified

puberulic acid as an unintentional contaminant in these products, prompting urgent

toxicological evaluation.[1][2][3][4]
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This guide synthesizes the findings from recent in vivo studies to provide a detailed technical

resource for professionals in toxicology, pharmacology, and drug development.

Quantitative Toxicological Summary
The primary source of quantitative in vivo data is a 28-day subacute oral toxicity study

conducted in Crl:CD(SD) rats.[1][2] The key findings from this and other relevant studies are

summarized below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL)
Species Sex

NOAEL (Oral
Gavage)

Study Duration Reference

Rat Male 1 mg/kg/day 28 days [2]

Rat Female 1 mg/kg/day 28 days [2]

Table 2: Summary of Key Toxicological Findings in Rats
(28-Day Study)
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Parameter Male Rat Female Rat Reference

Primary Target

Organs

Kidney, Glandular

Stomach

Kidney, Glandular

Stomach
[1]

Dose Groups
0, 1, 3, or 10

mg/kg/day

0, 0.3, 1, or 3

mg/kg/day
[2]

Renal Effects

- Increased urinary

glucose (10 mg/kg) -

Elevated serum

creatinine (10 mg/kg)

- [1][2]

Renal Histopathology

- Vacuolation,

necrosis, and

regeneration of

proximal tubules (10

mg/kg)

- Vacuolation,

necrosis, and

regeneration of

proximal tubules (3

mg/kg)

[1][2]

Gastric

Histopathology

- Apoptosis/necrosis

of glandular stomach

mucosa (3 and 10

mg/kg) - Diffuse

hyperplasia of

glandular stomach

mucosa (3 and 10

mg/kg)

- Apoptosis/necrosis

of glandular stomach

mucosa (3 mg/kg) -

Diffuse hyperplasia of

glandular stomach

mucosa (3 mg/kg)

[1]

Reversibility (14-day

recovery)

- Focal interstitial

fibrosis in one high-

dose male - Absence

of renal lesions in

others

- Absence of renal

lesions
[2]

- Absence of gastric

lesions

- Absence of gastric

lesions
[2]

Table 3: Other In Vivo Toxicity Data
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Species Route Dosage Observation Reference

Mouse Subcutaneous
5 mg/kg (two

injections)

4 out of 5

malaria-infected

mice died.

[1][3][4]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

The protocol for the pivotal 28-day rat study is outlined below.

28-Day Subacute Oral Toxicity Study in Rats
Test System:

Species: Crl:CD(SD) rats.[1]

Age: 6 weeks old at the start of administration.[2]

Supplier: Charles River Laboratories Japan, Inc.

Acclimation: At least 6 days.

Housing: Animals were housed in a facility accredited by the Center for Accreditation of

Laboratory Animal Care and Use, Japan Pharmaceutical Information Center. Cages and

bedding were changed twice weekly.[1]

Diet: Free access to a basal diet (CRF-1; Oriental Yeast Co., Ltd.) and drinking water.[1]

Test Substance:

Substance: Puberulic Acid (PA), CAS No. 99-23-0.[1]

Purity: 98.5%.[1]

Vehicle: Not specified in the provided results, but oral gavage was the administration

route.
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Study Design:

Administration Route: Oral gavage.[2]

Dosage (Males): 0 (control), 1, 3, or 10 mg/kg/day.[2]

Dosage (Females): 0 (control), 0.3, 1, or 3 mg/kg/day.[2]

Duration: 28 consecutive days.[2]

Recovery Period: Satellite groups were maintained for a 14-day treatment-free recovery

period to evaluate the reversibility of effects.[1][2]

Group Allocation: Animals were randomly allocated to each group based on body weight at

the beginning of the experiment.[1]

Endpoints and Observations:

Clinical Observations: Daily general condition checks.

Body Weight: Measured periodically.

Urinalysis: Assessed for parameters including glucose (GLU).[1]

Serum Biochemistry: Assessed for parameters including creatinine (CRE).[1]

Gross Pathology: Macroscopic examination of organs at necropsy.[1]

Histopathology: Microscopic examination of tissues, with a focus on kidneys and glandular

stomach.[1][2]

Visualizations: Workflows and Toxicological Effects
While the precise molecular signaling pathways of puberulic acid toxicity are still under

investigation, the experimental workflow and the observed pathological outcomes can be

visualized to clarify the study design and findings.
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Caption: Experimental workflow for the 28-day subacute toxicity study of puberulic acid in

rats.
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Caption: Summary of puberulic acid's in vivo toxicological effects observed in rats.

Discussion and Conclusion
The available in vivo data clearly establish the kidney as the primary target organ for puberulic
acid-induced toxicity, with the glandular stomach also being affected.[1] The 28-day study in

rats demonstrates that PA induces nephrotoxicity, characterized by damage to the proximal

tubules.[1][2] Key indicators of this damage include increased urinary glucose and elevated

serum creatinine levels at higher doses.[1][2]

Histopathological examinations confirm these findings, revealing vacuolation, necrosis, and

regeneration in the proximal convoluted tubules of the renal cortex.[1][2] Effects on the

glandular stomach, including apoptosis, necrosis, and diffuse hyperplasia, were also observed.

[1]
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Importantly, the study suggests that the PA-induced nephrotoxicity is largely reversible after a

14-day recovery period, although residual chronic lesions like focal interstitial fibrosis may

occur in severe cases.[2] The established NOAEL for both male and female rats under the

study conditions was 1 mg/kg/day.[2]

The mechanisms underlying the observed sex differences in sensitivity and the direct causes of

gastric lesions remain unclear and warrant further investigation.[1] While a potential

mechanism involving the disruption of renal osmoregulation via the sodium/myo-inositol

cotransporter 2 (SLC5A11) has been suggested, this requires further in vivo validation.[5]

In conclusion, recent studies have provided critical foundational data on the in vivo toxicology

of puberulic acid. This technical guide serves as a consolidated resource, highlighting the

compound's nephrotoxic and gastric effects. Further research is necessary to elucidate the

precise mechanisms of action and to fully understand the risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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